7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline
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Overview
Description
7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluoro group: This step involves the fluorination of the quinazoline core using suitable fluorinating agents.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Incorporation of the pyrimidinyl group: This step involves the coupling of the pyrimidinyl group to the piperazine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidinyl moieties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or it may interact with cellular receptors involved in cancer cell proliferation .
Comparison with Similar Compounds
7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline derivative used in cancer therapy, also targeting EGFR.
Lapatinib: A quinazoline derivative used in the treatment of breast cancer, targeting both EGFR and HER2 receptors.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6/c1-12-4-5-19-17(22-12)24-8-6-23(7-9-24)16-14-3-2-13(18)10-15(14)20-11-21-16/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNHXPCFYCHWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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